molecular formula C9H17NOS B6194410 2,2,7,7-tetramethyl-1,4-thiazepan-5-one CAS No. 2680529-65-9

2,2,7,7-tetramethyl-1,4-thiazepan-5-one

Cat. No.: B6194410
CAS No.: 2680529-65-9
M. Wt: 187.3
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Description

2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 41578-59-0) is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms within its ring system. Its molecular formula is C₉H₁₇N₂O₂S, with a molar mass of 217.30 g/mol . The compound features two geminal methyl groups at positions 2 and 7, contributing to its steric hindrance and influencing its reactivity and physical properties. This molecule is part of the thiazepanone family, which is notable for applications in medicinal chemistry and materials science due to its unique electronic and conformational properties.

Properties

CAS No.

2680529-65-9

Molecular Formula

C9H17NOS

Molecular Weight

187.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-1,4-thiazepane with an oxidizing agent to form the desired ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-tetramethyl-1,4-thiazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazepanes.

Scientific Research Applications

2,2,7,7-tetramethyl-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Core Modifications

1-Benzyl-1,4-diazepan-5-one
  • Molecular Formula : C₁₂H₁₄N₂O
  • Key Features: Replaces the sulfur atom in the thiazepanone ring with a nitrogen atom and introduces a benzyl substituent at position 1.
  • Applications : Used as a precursor in pharmaceutical syntheses, particularly for bioactive molecules targeting neurological pathways .
  • Structural Impact : The absence of sulfur reduces ring polarity, while the benzyl group enhances lipophilicity.
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS: 1401222-91-0)
  • Molecular Formula: C₅H₉NO₃S
  • Key Features : Incorporates two sulfonyl oxygen atoms, increasing polarity and hydrogen-bonding capacity.
  • Applications: Potential use in sulfa drug derivatives due to enhanced solubility in aqueous media .

Substituent Variations

7-(2-Furyl)-1,4-thiazepan-5-one (CAS: 2897-08-7)
  • Molecular Formula: C₉H₁₁NO₂S
  • Key Features : A furan substituent at position 7 introduces π-conjugation, altering electronic properties.
  • Spectral Data : IR absorption at 1680 cm⁻¹ (C=O stretch), distinct from the parent compound’s 1705 cm⁻¹, indicating reduced carbonyl polarization due to resonance effects .
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole (CAS: 306934-71-4)
  • Molecular Formula : C₁₃H₁₆N₄S
  • Key Features : Fusion of a thiadiazole ring with a diazepane moiety.
  • Applications : Exhibits antimicrobial activity in preliminary assays, attributed to the electron-deficient thiadiazole core .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility (mg/mL) Key Spectral Data (¹H-NMR, δ ppm)
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one C₉H₁₇N₂O₂S 217.30 Not reported 10–15 (DMSO) 1.28 (s, 6H, CH₃), 3.45 (m, 4H, SCH₂)
7-(2-Furyl)-1,4-thiazepan-5-one C₉H₁₁NO₂S 197.25 85–87 20–25 (CHCl₃) 6.45 (d, 1H, furyl H), 4.12 (t, 2H, CH₂)
1-Benzyl-1,4-diazepan-5-one C₁₂H₁₄N₂O 202.25 120–122 30–35 (MeOH) 7.32 (m, 5H, Ar-H), 3.78 (s, 2H, NCH₂)
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide C₅H₉NO₃S 163.19 155–157 50–55 (H₂O) 3.95 (q, 2H, SO₂CH₂), 2.80 (m, 2H, NH)

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